1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1455812-03-9
VCID: VC3188590
InChI: InChI=1S/C13H24N2O2/c16-11-12-5-8-14(9-12)10-13(17)15-6-3-1-2-4-7-15/h12,16H,1-11H2
SMILES: C1CCCN(CC1)C(=O)CN2CCC(C2)CO
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one

CAS No.: 1455812-03-9

Cat. No.: VC3188590

Molecular Formula: C13H24N2O2

Molecular Weight: 240.34 g/mol

* For research use only. Not for human or veterinary use.

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one - 1455812-03-9

Specification

CAS No. 1455812-03-9
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
IUPAC Name 1-(azepan-1-yl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C13H24N2O2/c16-11-12-5-8-14(9-12)10-13(17)15-6-3-1-2-4-7-15/h12,16H,1-11H2
Standard InChI Key VXUDXTHTEYPFDY-UHFFFAOYSA-N
SMILES C1CCCN(CC1)C(=O)CN2CCC(C2)CO
Canonical SMILES C1CCCN(CC1)C(=O)CN2CCC(C2)CO

Introduction

1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one is a complex organic compound with a molecular formula of C13H24N2O2 and a molecular weight of approximately 240.34 g/mol. This compound is characterized by the presence of azepane and pyrrolidine rings, along with a hydroxymethyl group attached to the pyrrolidine ring. The compound's structure suggests potential biological activity due to its nitrogen-containing heterocycles and functional groups.

Synthesis and Preparation

The synthesis of 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step chemical reactions. These steps may include condensation reactions between appropriate precursors, such as azepan-1-amine and a pyrrolidine derivative, under controlled conditions to optimize yield and purity.

Biological Activity and Potential Applications

While specific biological activity data for 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one is limited, compounds with similar structures often exhibit potential in medicinal chemistry due to their ability to interact with biological targets such as enzymes or receptors. Further research is needed to fully explore its pharmacological properties and potential therapeutic applications.

Safety and Handling

Handling of organic compounds like 1-(Azepan-1-yl)-2-(3-(hydroxymethyl)pyrrolidin-1-yl)ethan-1-one requires caution. Although specific safety data for this compound is not detailed, compounds with similar structures can pose risks such as skin irritation or toxicity if ingested. Proper protective equipment and adherence to safety protocols are recommended when handling such substances.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator